molecular formula C7H4F4OS B1611106 1-Fluoro-4-(trifluoromethylsulfinyl)benzene CAS No. 942-39-2

1-Fluoro-4-(trifluoromethylsulfinyl)benzene

Cat. No. B1611106
CAS RN: 942-39-2
M. Wt: 212.17 g/mol
InChI Key: ZJEHPWYIWGABEA-UHFFFAOYSA-N
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Description

1-Fluoro-4-(trifluoromethylsulfinyl)benzene, commonly known as F-TFMS, is a type of organosulfur compound that is used in a variety of scientific research applications. It is synthesized through a series of chemical reactions, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied.

Scientific Research Applications

Pharmaceutical Research

In pharmaceutical research, this compound is explored for its potential as a building block in the synthesis of various drugs. Its unique structure allows for the introduction of fluorine atoms into drug molecules, which can significantly alter their biological activity and bioavailability .

Material Science

“1-Fluoro-4-(trifluoromethylsulfinyl)benzene” is used in material science for the development of new polymeric materials. The incorporation of this compound into polymers can lead to materials with enhanced thermal stability and chemical resistance, which are valuable in high-performance applications .

Chemical Synthesis

This compound serves as a versatile reagent in organic synthesis. It can act as a precursor for various sulfonyl and trifluoromethyl derivatives, which are commonly used in the synthesis of complex organic molecules .

Environmental Science

In environmental science, researchers are investigating the use of “1-Fluoro-4-(trifluoromethylsulfinyl)benzene” in the degradation of pollutants. Its reactivity with certain contaminants may lead to more efficient and less harmful environmental remediation processes.

Analytical Chemistry

Due to its distinctive chemical properties, this compound is studied for use in analytical chemistry as a standard or reagent in the quantification and identification of various chemical species through techniques like mass spectrometry or chromatography .

Biochemistry

In biochemistry, “1-Fluoro-4-(trifluoromethylsulfinyl)benzene” is being researched for its potential role in enzyme inhibition. Modifying enzymes with this compound could provide insights into enzyme mechanisms and lead to the development of new biochemical tools.

Agriculture

The agricultural industry is exploring the use of this compound in the synthesis of new pesticides and herbicides. Its fluorinated structure could lead to compounds with improved efficacy and selectivity for target pests or weeds.

Nanotechnology

Nanotechnology research includes the study of “1-Fluoro-4-(trifluoromethylsulfinyl)benzene” for creating novel nanomaterials. Its ability to interact at the molecular level may be utilized in the fabrication of nanoscale devices or sensors.

properties

IUPAC Name

1-fluoro-4-(trifluoromethylsulfinyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4OS/c8-5-1-3-6(4-2-5)13(12)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEHPWYIWGABEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545313
Record name 1-Fluoro-4-(trifluoromethanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-(trifluoromethylsulfinyl)benzene

CAS RN

942-39-2
Record name 1-Fluoro-4-(trifluoromethanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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